2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Overview
Description
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methoxyaniline with a suitable aldehyde in the presence of a cyclization agent, such as trifluoroacetic acid, to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and biological system under study.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Imidazo[1,2-a]pyridines with different substituents on the phenyl ring or different positions of the methyl group.
Uniqueness: The presence of the 4-methoxy group and the specific position of the methyl group contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-3-8-15-16-14(10-17(15)9-11)12-4-6-13(18-2)7-5-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWAPJFAOYBCIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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